Aceclidine's primary function is to reduce intraocular pressure, a key factor in glaucoma progression. It achieves this by acting as a parasympathomimetic agent, mimicking the effects of the neurotransmitter acetylcholine. This mechanism increases outflow of aqueous humor, the fluid within the eye, thereby lowering pressure.
Studies have shown Aceclidine to be effective in lowering intraocular pressure and may offer some advantages over other glaucoma medications, such as pilocarpine. For instance, some research suggests Aceclidine may cause fewer side effects like blurred vision.
Here are some sources for further reading on Aceclidine's use in glaucoma:
Beyond glaucoma, researchers are exploring the potential of Aceclidine in treating neurological disorders like Alzheimer's disease and Parkinson's disease. These conditions are characterized by the degeneration of cholinergic neurons, which use acetylcholine for communication.
Here are some sources for further reading on the research into Aceclidine for neurological applications:
Aceclidine is a parasympathomimetic agent primarily used in the treatment of open-angle glaucoma and narrow-angle glaucoma. It is known for its ability to decrease intraocular pressure by acting as a muscarinic acetylcholine receptor agonist, which facilitates the contraction of the iris muscle and enhances outflow facility of aqueous humor in the eye. The compound has a molecular formula of and a molecular weight of approximately 169.22 g/mol .
Aceclidine exhibits significant biological activity as it stimulates muscarinic acetylcholine receptors, leading to several physiological effects:
The synthesis of aceclidine was first reported in 1960. The common method involves the reaction of quinuclidine with acetic anhydride or acetyl chloride, leading to the formation of aceclidine through acetylation. The process can be summarized as follows:
Aceclidine is primarily utilized in ophthalmology for:
Despite its efficacy, aceclidine has not been approved for clinical use in the United States but is available in several European countries .
Research on aceclidine has highlighted its interactions with various muscarinic receptors, particularly M2 and M3 subtypes. These interactions are crucial for its pharmacological effects:
Adverse effects associated with aceclidine include increased salivation and bradycardia when administered at high doses .
Aceclidine shares structural similarities with several other compounds that also act on the cholinergic system. Below is a comparison with notable similar compounds:
Compound | Structure Relation | Primary Use | Unique Feature |
---|---|---|---|
Talsaclidine | Similar bicyclic structure | Glaucoma treatment | More selective for M3 receptor |
Muscarine | Natural alkaloid | Research on cholinergic effects | Naturally occurring compound |
Pilocarpine | Alkaloid derivative | Glaucoma treatment | Stronger agonist effect on receptors |
Carbachol | Carbamate derivative | Glaucoma treatment | Longer duration of action |
Aceclidine's unique feature lies in its biphasic effect on outflow facility at lower concentrations, which distinguishes it from other agents that may not exhibit this property .
Aceclidine, systematically named 1-azabicyclo[2.2.2]octan-3-yl acetate, possesses the molecular formula C₉H₁₅NO₂ with a molecular weight of 169.22 g/mol [1]. The compound exhibits a distinctive bicyclic quinuclidine framework comprising a rigid azabicyclo[2.2.2]octane core structure with an acetate ester substituent at the 3-position [2]. The molecular architecture features a quaternary nitrogen atom integrated within the bicyclic system, creating a stereochemically constrained configuration that is fundamental to its pharmacological properties [3].
The stereochemical profile of aceclidine is characterized by the presence of a single chiral center at the carbon bearing the acetate group, resulting in two possible enantiomeric forms [4] [5]. The (-)-aceclidine enantiomer, designated as [(8R)-1-azoniabicyclo[2.2.2]octan-8-yl] acetate, represents the R-configuration at the C8 position and demonstrates distinct pharmacological activity compared to its S-enantiomer [5]. The racemic mixture, commonly encountered in pharmaceutical preparations, contains equal proportions of both stereoisomers with molecular weight values of 170.23 g/mol for the protonated forms [4].
The canonical SMILES notation for aceclidine is represented as CC(=O)OC1CN2CCC1CC2, while the InChI key is WRJPSSPFHGNBMG-UHFFFAOYSA-N [1] [2]. The structural rigidity imparted by the bicyclic quinuclidine scaffold constrains the molecular conformation, maintaining specific spatial relationships between the nitrogen atom and the acetate moiety that are critical for receptor binding interactions [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₅NO₂ | [1] |
Molecular Weight | 169.22 g/mol | [1] |
Stereochemistry | Single chiral center at C3 | [5] |
Canonical SMILES | CC(=O)OC1CN2CCC1CC2 | [1] |
InChI Key | WRJPSSPFHGNBMG-UHFFFAOYSA-N | [1] |
The thermodynamic properties of aceclidine reflect the inherent stability of the quinuclidine bicyclic system, with established melting point values ranging from 34-36°C [6]. The compound exhibits a boiling point of 221.5°C at 760 mmHg, indicating moderate thermal stability under standard atmospheric conditions [6]. The flash point has been determined to be 85°C, classifying aceclidine as a combustible material requiring appropriate handling precautions [6].
The conformational behavior of aceclidine is significantly constrained by its rigid bicyclic structure, which limits rotational freedom and maintains a relatively fixed three-dimensional arrangement [7]. This conformational restriction is advantageous for receptor binding specificity, as the molecule adopts a well-defined pharmacophore geometry. The acetate ester group retains some degree of rotational flexibility around the C-O bond, but the overall molecular shape remains relatively invariant [7].
Theoretical conformational analysis of cholinergic agonists related to aceclidine has demonstrated that the quinuclidine framework provides an optimal spatial arrangement for muscarinic receptor interaction [3]. The characteristic distance between pharmacophoric elements and the dihedral angle relationships within the molecule contribute to its selective receptor binding profile [3]. The conformational rigidity also enhances metabolic stability by limiting access to enzymatic cleavage sites.
The thermodynamic stability of aceclidine in various environmental conditions has been assessed through differential scanning calorimetry and thermal gravimetric analysis. The compound demonstrates good thermal stability up to its melting point, with decomposition occurring at elevated temperatures above 200°C [6]. The hydrochloride salt form exhibits enhanced thermal stability with a melting point of 166°C [8].
Thermal Property | Value | Reference |
---|---|---|
Melting Point | 34-36°C | [6] |
Boiling Point | 221.5°C at 760 mmHg | [6] |
Flash Point | 85°C | [6] |
Decomposition Temperature | >200°C | [6] |
The solubility characteristics of aceclidine demonstrate its amphiphilic nature, with moderate solubility in both aqueous and organic solvent systems [9] [10]. In aqueous media, aceclidine exhibits a water solubility of 226.0 mg/mL as predicted by ALOGPS calculations [10]. The hydrochloride salt form shows enhanced aqueous solubility with values of ≥15 mg/mL at 60°C in water [11] [12].
The partition coefficient (log P) values for aceclidine have been determined through multiple computational methods, yielding values of 0.9 (ALOGPS) and 0.3 (Chemaxon) [10]. These moderate log P values indicate balanced lipophilic and hydrophilic characteristics, facilitating both membrane permeation and aqueous dissolution. The log S value of 0.13 further supports its favorable solubility profile for pharmaceutical applications [10].
In organic solvents, aceclidine demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethyl formamide, with solubility values of approximately 30 mg/mL [9] [13]. Ethanol also provides good solvation with similar solubility limits of ≤30 mg/mL [13]. The compound shows limited solubility in non-polar solvents, consistent with its moderate polarity profile.
The pKa value of aceclidine has been calculated as 9.17 (Chemaxon) and 9.22±0.33 (predicted), indicating basic character due to the tertiary amine nitrogen within the quinuclidine ring system [10] [14]. This basicity contributes to its physiological charge of +1 under physiological pH conditions [10]. The polar surface area has been determined as 29.54 Ų, reflecting moderate polarity suitable for biological membrane interactions [10] [15].
The solvation behavior of aceclidine in different solvent systems has been characterized through experimental measurements and computational predictions. The compound demonstrates preferential solvation in hydrogen-bonding solvents, consistent with its ability to act as both hydrogen bond acceptor and donor [16]. The rotatable bond count of 2 indicates limited conformational flexibility while maintaining sufficient molecular flexibility for receptor binding [10].
Solubility Parameter | Value | Reference |
---|---|---|
Water Solubility | 226.0 mg/mL | [10] |
log P (ALOGPS) | 0.9 | [10] |
log P (Chemaxon) | 0.3 | [10] |
pKa | 9.17 | [10] |
Polar Surface Area | 29.54 Ų | [10] |
DMSO Solubility | 30 mg/mL | [9] |
The spectroscopic characterization of aceclidine encompasses multiple analytical techniques that provide definitive structural identification markers [17]. Nuclear magnetic resonance (NMR) spectroscopy represents the primary method for structural elucidation, with characteristic resonances corresponding to the quinuclidine ring system and acetate ester functionality [17]. The ¹³C NMR spectrum exhibits distinct signals for the bicyclic carbon framework, with the carbonyl carbon of the acetate group appearing in the expected downfield region around 170 ppm [18].
Infrared (IR) spectroscopy provides complementary structural information through characteristic vibrational frequencies [17]. The acetate ester functionality exhibits a strong carbonyl stretching vibration typically observed around 1740 cm⁻¹, while the quinuclidine ring system contributes C-N stretching modes in the 1200-1000 cm⁻¹ region [17]. The C-H stretching vibrations from the bicyclic framework and methyl group of the acetate appear in the 3000-2800 cm⁻¹ range [19].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of the quinuclidine structure [17] [18]. The molecular ion peak appears at m/z 169 for the free base form, with characteristic fragmentation involving loss of the acetate group (M-59) and formation of quinuclidine-related fragments [18]. High-resolution mass spectrometry enables precise molecular formula determination with mass accuracy within 1 ppm [18].
Ultraviolet-visible (UV-Vis) spectroscopy of aceclidine reveals absorption characteristics primarily associated with the carbonyl chromophore of the acetate ester [21]. The n→π* transition of the carbonyl group typically appears around 280-300 nm, consistent with isolated carbonyl systems [21]. The absence of extended conjugation limits the UV absorption to this region, with no significant visible light absorption .
The spectroscopic identification of aceclidine enantiomers requires specialized techniques such as circular dichroism (CD) spectroscopy or chiral chromatographic methods coupled with spectroscopic detection . The optical rotation values differ between enantiomers, providing a means for stereochemical determination [22]. High-performance liquid chromatography with UV detection at 280 nm represents the standard analytical method for quantitative determination .
Spectroscopic Technique | Key Markers | Reference |
---|---|---|
¹³C NMR | Carbonyl carbon ~170 ppm | [18] |
IR Spectroscopy | C=O stretch ~1740 cm⁻¹ | [19] |
Mass Spectrometry | Molecular ion m/z 169 | [18] |
UV-Vis Spectroscopy | n→π* transition ~280-300 nm | [21] |
HPLC-UV | Detection at λ = 280 nm |